2-(3-Phenyl-5-isoxazolyl)phenol
Overview
Description
2-(3-Phenyl-5-isoxazolyl)phenol is a compound that features a phenol group attached to an isoxazole ring, which is further substituted with a phenyl group. This compound is part of the isoxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and therapeutic potential .
Biochemical Analysis
Biochemical Properties
2-(3-Phenyl-5-isoxazolyl)phenol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. Its impact on cellular metabolism includes alterations in the production of reactive oxygen species and changes in metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can lead to enzyme inhibition or activation, depending on the context. Additionally, the compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can become toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism often involves phase I and phase II reactions, leading to the formation of metabolites that can be further processed or excreted .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific tissues or cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall efficacy in biochemical reactions .
Preparation Methods
The synthesis of 2-(3-Phenyl-5-isoxazolyl)phenol can be achieved through various methods. One common approach involves the [3+2] cycloaddition reaction between alkynyldimethylsilyl ethers and aryl or alkyl nitrile oxides . Another method includes the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
2-(3-Phenyl-5-isoxazolyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The isoxazole ring can be reduced under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-Phenyl-5-isoxazolyl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-Phenyl-5-isoxazolyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can engage in hydrogen bonding and other interactions with biological molecules, while the isoxazole ring can interact with various enzymes and receptors. These interactions contribute to the compound’s biological activities, such as its antimicrobial and anticancer effects .
Comparison with Similar Compounds
2-(3-Phenyl-5-isoxazolyl)phenol can be compared with other isoxazole derivatives, such as:
- 3,5-Diphenylisoxazole
- 3-Phenyl-5-methylisoxazole
- 3-Phenyl-5-isoxazolylmethanol
These compounds share the isoxazole core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties.
Properties
IUPAC Name |
2-(3-phenyl-1,2-oxazol-5-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-14-9-5-4-8-12(14)15-10-13(16-18-15)11-6-2-1-3-7-11/h1-10,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLIMTFPYMGWEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425295 | |
Record name | 2-(3-phenyl-5-isoxazolyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60425295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67139-38-2 | |
Record name | 2-(3-phenyl-5-isoxazolyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60425295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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